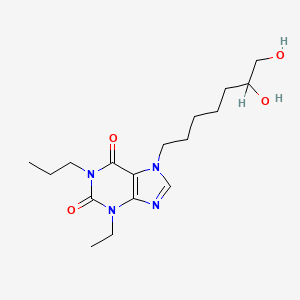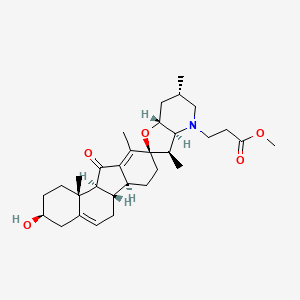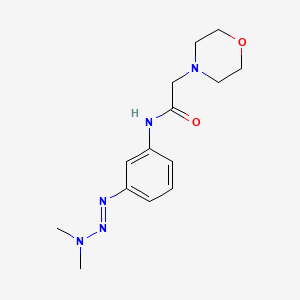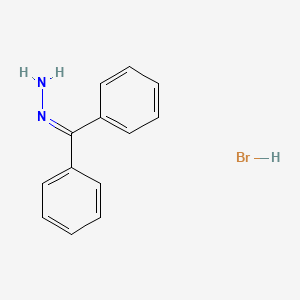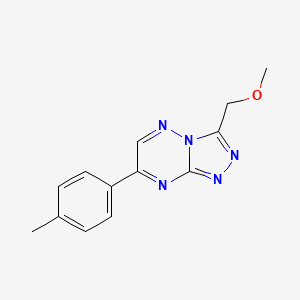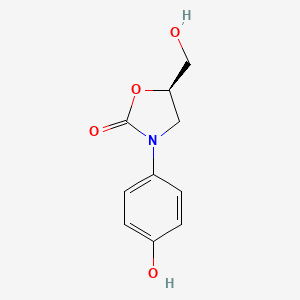
Clivatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Clivatine involves several steps and specific reaction conditions. The most common synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production: On an industrial scale, this compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Clivatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Applications De Recherche Scientifique
Clivatine has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a biochemical probe.
Medicine: this compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential to treat various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacturing of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Clivatine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways.
Pathways Involved: The pathways affected by this compound include those related to cell growth, apoptosis, and metabolism. By influencing these pathways, this compound can exert its biological effects.
Comparaison Avec Des Composés Similaires
Clivatine is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Clozapine: While Clozapine is primarily used as an antipsychotic medication, this compound’s applications extend beyond medicine to include chemistry and industry.
Clozapine N-oxide: This compound is used in research as a ligand for designer receptors, but this compound’s broader range of applications makes it more versatile.
Compound 21: Similar to this compound, Compound 21 has research applications, but this compound’s unique properties and potential therapeutic uses set it apart.
Propriétés
Numéro CAS |
1355-66-4 |
|---|---|
Formule moléculaire |
C21H25NO7 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
[(2S,3R,7R,9S,10R)-4-methyl-12-oxo-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-9-yl] 3-hydroxybutanoate |
InChI |
InChI=1S/C21H25NO7/c1-10(23)5-17(24)28-16-6-11-3-4-22(2)19(11)18-12-7-14-15(27-9-26-14)8-13(12)21(25)29-20(16)18/h7-8,10-11,16,18-20,23H,3-6,9H2,1-2H3/t10?,11-,16+,18+,19-,20+/m1/s1 |
Clé InChI |
QYVZOJWDWWFSQK-CXDJBGJCSA-N |
SMILES isomérique |
CC(CC(=O)O[C@H]1C[C@H]2CCN([C@H]2[C@H]3[C@H]1OC(=O)C4=CC5=C(C=C34)OCO5)C)O |
SMILES canonique |
CC(CC(=O)OC1CC2CCN(C2C3C1OC(=O)C4=CC5=C(C=C34)OCO5)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


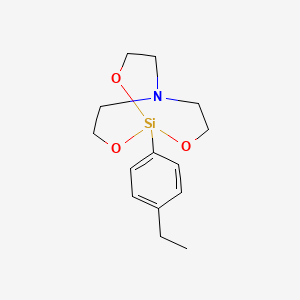
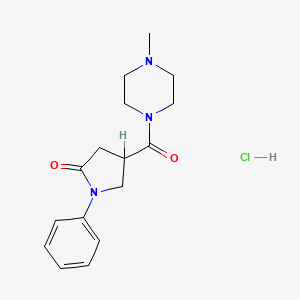
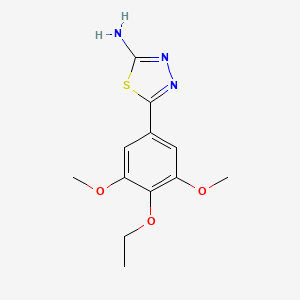

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)
